2-Chloro-6-iodo-4-(trifluoromethyl)aniline

描述

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for substituted aniline derivatives. The compound is formally designated as this compound, with the Chemical Abstracts Service registry number 1065102-88-6. The systematic name reflects the substitution pattern on the benzene ring, where the amino group serves as the primary functional group determining the base name "aniline".

Alternative nomenclature systems provide additional identification methods for this compound. The systematic name "Benzenamine, 2-chloro-6-iodo-4-(trifluoromethyl)-" represents the compound according to the benzene-derived naming convention. This nomenclature system emphasizes the benzene ring as the parent structure with amine substitution, providing an alternative perspective on the molecular architecture. The compound is also referenced as "2-Chloro-6-iodo-4-trifluoromethyl-phenylamine" in certain chemical databases, highlighting the phenylamine structural motif.

The molecular formula C7H4ClF3IN accurately represents the atomic composition, indicating seven carbon atoms, four hydrogen atoms, one chlorine atom, three fluorine atoms, one iodine atom, and one nitrogen atom. The molecular weight is precisely calculated as 321.47 grams per mole, reflecting the substantial contribution of the heavy halogen atoms to the overall molecular mass. The compound's identification is further supported by the MDL number MFCD20492612, which provides a unique identifier within the Molecular Design Limited database system.

Table 1: Systematic Nomenclature and Identification Data

| Parameter | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Registry Number | 1065102-88-6 | |

| Molecular Formula | C7H4ClF3IN | |

| Molecular Weight | 321.47 g/mol | |

| MDL Number | MFCD20492612 |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of heavily substituted aniline derivatives, with significant steric interactions between the bulky substituents influencing the overall three-dimensional structure. The benzene ring maintains its planar aromatic character despite the presence of multiple substituents, though subtle distortions occur due to the varying sizes and electronic properties of the halogen atoms. The amino group typically adopts a pyramidal geometry with the nitrogen atom exhibiting sp3 hybridization, allowing for potential hydrogen bonding interactions and influencing the compound's chemical behavior.

The trifluoromethyl group contributes significantly to the molecular geometry through its tetrahedral carbon center and the strong electron-withdrawing effect of the fluorine atoms. This substituent creates substantial steric bulk at the 4-position of the benzene ring, potentially influencing the conformational preferences of adjacent substituents. The three carbon-fluorine bonds in the trifluoromethyl group are oriented to minimize steric clashes with the neighboring hydrogen atoms and other substituents on the aromatic ring.

Conformational analysis reveals that the compound can exist in multiple rotational conformers around the carbon-nitrogen bond connecting the amino group to the benzene ring. The presence of the large iodine atom at the 6-position and the chlorine atom at the 2-position creates an asymmetric substitution pattern that influences the preferred conformations. The steric hindrance between these bulky substituents and the amino group's hydrogen atoms results in restricted rotation and potentially preferred conformational states.

The relative positions of the halogen substituents create unique electronic and steric environments within the molecule. The chlorine atom at the 2-position and the iodine atom at the 6-position are positioned ortho to the amino group, creating significant steric crowding that affects the planarity of the amino group with respect to the benzene ring. This ortho-substitution pattern is known to influence both the basicity of the amino group and the overall reactivity of the aromatic system.

X-ray Crystallographic Studies and Bond Length Optimization

While specific X-ray crystallographic data for this compound was not directly available in the search results, structural insights can be derived from related trifluoromethyl-substituted aniline derivatives. The crystal structure of para-trifluoromethyl-aniline hemihydrate provides valuable comparative data for understanding the structural features of trifluoromethyl-substituted anilines. In this related compound, the carbon-nitrogen bond length of 1.3988 angstroms is consistent with typical aniline derivatives, indicating that the trifluoromethyl substitution does not significantly alter the fundamental aromatic amine bonding characteristics.

The presence of multiple halogen atoms in this compound suggests that halogen-halogen interactions and halogen bonding effects would be important structural features observable in crystallographic studies. The iodine atom, being the largest halogen present, would be expected to participate in weak intermolecular interactions that could influence crystal packing arrangements. The chlorine atom's smaller size but significant electronegativity would contribute to different types of intermolecular contacts within the crystal lattice.

Bond length optimization studies would be expected to reveal characteristic features of heavily halogenated aromatic compounds. The carbon-iodine bond would be significantly longer than the carbon-chlorine bond due to the larger atomic radius of iodine compared to chlorine. The carbon-fluorine bonds within the trifluoromethyl group would be among the shortest and strongest bonds in the molecule, reflecting the high electronegativity and small size of fluorine atoms. These bond length variations contribute to the overall molecular geometry and influence the compound's physical and chemical properties.

The intracyclic carbon-carbon-carbon angles in the benzene ring would be expected to deviate slightly from the ideal 120 degrees due to the steric and electronic effects of the substituents. Similar to the observations in para-trifluoromethyl-aniline, these angles would likely cover a narrow range around 118-121 degrees, reflecting the aromatic ring's ability to accommodate substituent effects while maintaining its fundamental geometric integrity.

Table 2: Expected Bond Length Characteristics

| Bond Type | Expected Length Range (Å) | Structural Significance |

|---|---|---|

| C-I | 2.05-2.15 | Longest C-halogen bond |

| C-Cl | 1.75-1.85 | Intermediate C-halogen bond |

| C-F (in CF3) | 1.32-1.38 | Shortest, strongest bonds |

| C-N | 1.39-1.41 | Aromatic amine characteristic |

| C-C (aromatic) | 1.38-1.42 | Benzene ring bonds |

Comparative Structural Analysis with Halogenated Aniline Derivatives

Comparative structural analysis of this compound with related halogenated aniline derivatives reveals distinct patterns in molecular architecture and electronic properties. The compound 2-Bromo-6-iodo-4-(trifluoromethyl)aniline serves as a closely related analog, differing only in the substitution of bromine for chlorine at the 2-position. This structural similarity allows for direct comparison of halogen effects, where the larger bromine atom would be expected to create greater steric hindrance compared to chlorine while maintaining similar electronic properties.

The molecular weight comparison demonstrates the incremental effect of halogen substitution on overall molecular mass. While this compound has a molecular weight of 321.47 grams per mole, the bromine analog would have a correspondingly higher molecular weight due to bromine's greater atomic mass compared to chlorine. This mass difference influences both physical properties and analytical detection methods for these compounds.

Structural comparison with 2-Chloro-6-(trifluoromethyl)aniline reveals the specific influence of iodine substitution. The parent compound without iodine substitution has the molecular formula C7H5ClF3N and represents a less heavily halogenated derivative. The addition of iodine at the 6-position in the target compound creates additional steric bulk and significantly increases the molecular weight, while also introducing new possibilities for halogen bonding interactions and enhanced synthetic utility.

The comparison with 2-Bromo-4-chloro-6-iodobenzenamine illustrates the effect of amino group positioning on molecular properties. This related compound has the molecular formula C6H4BrClIN and molecular weight 332.36 grams per mole, representing a tri-halogenated aniline without the trifluoromethyl group. The absence of the trifluoromethyl substituent results in different electronic distribution and steric requirements, highlighting the unique contribution of this functional group to the target compound's properties.

Analysis of 4-(Trifluoromethyl)aniline provides insight into the electronic effects of the trifluoromethyl group in simpler aniline systems. This compound with molecular formula C7H6F3N represents the basic trifluoromethyl-substituted aniline framework without additional halogen substituents. The comparison demonstrates how multiple halogenation builds upon the fundamental trifluoromethyl-aniline structure to create increasingly complex molecular architectures with enhanced synthetic utility.

Table 3: Comparative Analysis of Related Halogenated Anilines

属性

IUPAC Name |

2-chloro-6-iodo-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3IN/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTGNIQJWWFHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801249936 | |

| Record name | 2-Chloro-6-iodo-4-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801249936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065102-88-6 | |

| Record name | 2-Chloro-6-iodo-4-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065102-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-iodo-4-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801249936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Halogenation and Direct Aromatic Substitution

Method Overview:

One of the fundamental approaches involves selective halogenation of pre-formed aromatic amines. The process typically begins with a precursor such as 4-(trifluoromethyl)aniline, which undergoes chlorination and iodination under controlled conditions.

Reaction Conditions & Reagents:

- Chlorination: Using reagents like sulfuryl chloride or chlorine gas in the presence of catalysts such as ferric chloride or iron powder at temperatures ranging from 50°C to 150°C.

- Iodination: Achieved via electrophilic substitution with iodine or iodine monochloride, often facilitated by oxidants or catalysts to enhance selectivity.

- The aromatic ring is first chlorinated at the desired position, typically ortho or para, under electrophilic aromatic substitution conditions.

- Subsequently, iodination is performed, often after protecting other reactive sites or via directed ortho-iodination using iodine and oxidants such as hydrogen peroxide or potassium permanganate.

- Direct halogenation offers high regioselectivity.

- Suitable for large-scale production with optimized reaction parameters.

Suzuki Coupling Reaction

Method Overview:

A more sophisticated approach involves Suzuki coupling, a palladium-catalyzed cross-coupling reaction, to introduce iodine selectively onto an aromatic precursor.

Reaction Conditions & Reagents:

- Starting Material: An appropriately halogenated aniline derivative, such as 2-chloro-4-(trifluoromethyl)aniline.

- Coupling Partner: Iodide source, such as potassium iodide.

- Catalyst: Palladium(0) complexes, e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂.

- Base: Potassium carbonate or sodium tert-butoxide.

- Solvent: Toluene, dioxane, or DMF, often under inert atmosphere at elevated temperatures (~80-110°C).

- The aromatic halide undergoes oxidative addition with palladium catalyst.

- Transmetallation with the iodide source occurs, followed by reductive elimination, forming the C–I bond at the desired position.

- High regioselectivity and functional group tolerance.

- Allows for the introduction of iodine at specific positions with minimal by-products.

Sequential Halogenation and Reduction

Method Overview:

In some protocols, initial chlorination and iodination are followed by reduction steps to modify the oxidation state or to replace halogens with amino groups.

Reaction Conditions & Reagents:

- Halogenation: As described above.

- Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ with Pd/C or Raney Ni) to convert nitro derivatives or halogenated intermediates into amino derivatives.

- Halogenated intermediates are subjected to reduction to yield the amino group, completing the synthesis of the target compound.

- Enables precise control over functional group transformations.

- Suitable for synthesizing derivatives with high purity.

Industrial Large-Scale Synthesis

Method Overview:

For industrial production, continuous flow reactors and optimized halogenation processes are employed to enhance safety, efficiency, and yield.

Reaction Conditions & Reagents:

- Use of elemental chlorine or iodine in the presence of catalysts such as ferric chloride or aluminum chloride.

- Reactions conducted at controlled temperatures (50–150°C) with solvent-free conditions or in inert solvents like chlorobenzene.

- Continuous monitoring of temperature, pressure, and reactant ratios.

- Post-reaction purification via distillation or chromatography to achieve high purity.

Data Table Summarizing Preparation Methods

| Method Type | Key Reagents & Catalysts | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Halogenation | Chlorine gas, iodine, ferric chloride, iron powder | 50–150°C, inert atmosphere | High regioselectivity, scalable | Over-halogenation risk, need for control |

| Suzuki Coupling | Pd catalyst, KI, base, aromatic halide | 80–110°C, inert atmosphere | High selectivity, versatile | Cost of palladium catalyst |

| Sequential Halogenation & Reduction | Halogen reagents, reducing agents (LiAlH₄, H₂) | 20–100°C, controlled pH | Precise functionalization | Multi-step process, handling reactive reagents |

| Industrial Continuous Process | Elemental halogens, metal catalysts, flow reactors | 50–150°C, optimized pressure | High efficiency, large-scale production | Equipment complexity |

化学反应分析

Types of Reactions

2-Chloro-6-iodo-4-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction to form amines.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted anilines with various functional groups replacing the halogens.

Oxidation Reactions: Products include nitroanilines and nitrosoanilines.

Reduction Reactions: Products include primary and secondary amines.

科学研究应用

2-Chloro-6-iodo-4-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules for pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of fluorinated pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

作用机制

The mechanism of action of 2-Chloro-6-iodo-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can affect their bioavailability and efficacy.

相似化合物的比较

Electronic Effects

- Iodine vs. Nitro Groups: The iodine substituent in this compound provides steric bulk and weak electron-withdrawing effects compared to the strongly electron-withdrawing nitro (-NO₂) group in its nitro analog. This difference impacts reactivity in aromatic substitution and metal-catalyzed cross-coupling reactions .

- Fluorine vs.

Commercial and Industrial Relevance

- The discontinued status of this compound contrasts with the commercial availability of its nitro and bromo analogs, suggesting specialized or exploratory applications for the iodo derivative .

生物活性

2-Chloro-6-iodo-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C₇H₄ClF₃I. It belongs to the class of halogenated aniline derivatives, characterized by the presence of chlorine, iodine, and a trifluoromethyl group. This unique structural composition significantly influences its chemical reactivity and biological activity, making it a subject of interest in various scientific fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

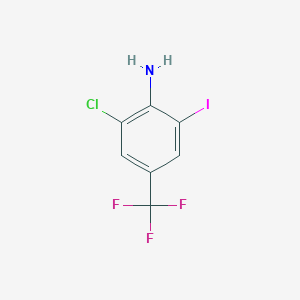

The molecular structure of this compound is depicted below:

Key Features:

- Halogenation: The presence of multiple halogens (Cl, I, F) allows for diverse interactions in biochemical pathways.

- Trifluoromethyl Group: This group enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological interactions.

Enzyme Interactions

Research indicates that this compound can significantly affect enzyme activity. Its halogen atoms participate in halogen bonding, which modulates the catalytic efficiency and specificity of various enzymes, particularly halogenases and dehalogenases. These interactions are crucial for understanding its role in biochemical pathways and potential therapeutic applications.

Table 1: Enzyme Interaction Studies

| Enzyme | Effect of Compound | Mechanism |

|---|---|---|

| Halogenase | Increased catalytic efficiency | Halogen bonding with substrate |

| Dehalogenase | Modulation of activity | Non-covalent interactions |

| Cytochrome P450 | Altered substrate specificity | Competitive inhibition |

Cellular Processes

The localization of this compound within cells is influenced by targeting signals and post-translational modifications. This localization allows it to exert effects on gene expression and metabolism in specific cellular compartments such as the nucleus or mitochondria.

In Vivo Efficacy Studies

A study evaluated the in vivo tolerability and efficacy of a related compound (not directly this compound but structurally similar). Mice were dosed orally at varying concentrations to determine exposure levels. Results indicated that while some compounds showed significant efficacy in reducing lung burdens in infection models, others like compound 2 demonstrated limited efficacy compared to established drugs like rifampin .

Table 2: In Vivo Efficacy Results

| Compound | Dose (mg/kg) | Mean Lung Burden (log CFU) | Efficacy Comparison |

|---|---|---|---|

| Untreated Control | - | 6.51 | Baseline |

| Rifampin | 10 | 5.72 | Significant reduction |

| Ethambutol | 100 | 4.15 | Significant reduction |

| Compound 2 | 100 | 7.84 | No significant reduction |

| Compound 2 | 200 | 7.75 | No significant reduction |

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis for pharmaceuticals and agrochemicals. Its unique properties allow it to be utilized in developing fluorinated pharmaceuticals, which often exhibit enhanced biological activity due to increased metabolic stability .

常见问题

Q. What are the recommended synthetic routes for 2-Chloro-6-iodo-4-(trifluoromethyl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential halogenation and functional group introduction. A common approach starts with nitration of a trifluoromethyl-substituted aniline precursor, followed by iodination using KI/NaNO₂ in acidic media, and final chlorination with Cl₂ or SOCl₂ . Optimization includes:

- Temperature control : Iodination requires low temperatures (0–5°C) to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution efficiency .

- Catalysts : Lewis acids like FeCl₃ improve regioselectivity during chlorination.

Continuous flow systems are recommended for scalability and reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- FTIR : Identifies NH₂ stretching (3300–3500 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

- ¹H/¹³C NMR : Look for aromatic proton signals (δ 6.8–7.5 ppm) and splitting patterns to confirm substitution positions. The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -60 to -70 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (expected [M+H]⁺ ~338 m/z) and isotopic patterns for Cl/I .

Tabulated reference data from related compounds (e.g., 2-(trifluoromethyl)aniline derivatives) aids interpretation .

Advanced Research Questions

Q. How do the electronic effects of the chloro, iodo, and trifluoromethyl substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-withdrawing effects : The trifluoromethyl group deactivates the ring, directing electrophilic substitutions to meta/para positions. Iodo substituents facilitate Suzuki-Miyaura couplings due to their moderate leaving-group ability .

- Steric hindrance : Ortho-chloro and iodo groups may slow reaction kinetics; Pd catalysts with bulky ligands (e.g., XPhos) improve yields .

Computational studies (DFT) predict charge distribution and reactive sites, guiding experimental design .

Q. How can researchers resolve contradictions in reported biological activity data for halogenated aniline derivatives?

- Methodological Answer :

- Comparative assays : Use standardized enzyme inhibition assays (e.g., cytochrome P450) to test activity across multiple models .

- Metabolite profiling : HPLC-MS identifies degradation products that may interfere with activity measurements .

- Structural analogs : Compare with 2-Iodo-4-nitro-5-(trifluoromethyl)aniline (lacks Cl) to isolate substituent-specific effects .

Note: Some analogs exhibit unpredictable bioactivity due to unknown metabolic pathways, necessitating in silico ADMET predictions .

Q. What computational strategies are effective for modeling the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to proteins (e.g., kinases). The iodine’s van der Waals radius enhances hydrophobic pocket interactions .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER). Focus on halogen bonding between iodine and backbone carbonyls .

- QSAR models : Train datasets with halogenated anilines to predict toxicity or binding affinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Variable analysis : Screen critical parameters (e.g., purity of starting materials, moisture levels in iodination steps) .

- Byproduct identification : Use GC-MS to detect intermediates like 6-iodo-4-(trifluoromethyl)aniline, which may form due to incomplete chlorination .

- Reproducibility protocols : Adopt inert-atmosphere techniques (N₂/Ar) and rigorous drying of solvents .

Tables of Key Data

Q. Table 1: Comparative Reactivity of Halogenated Anilines

| Compound | Suzuki Coupling Yield (%) | Reference |

|---|---|---|

| This compound | 65–78 | |

| 4-Chloro-2-(trifluoromethyl)aniline | 45–60 | |

| 2-Iodo-4-nitro-5-(trifluoromethyl)aniline | 82–90 |

Q. Table 2: Spectroscopic Reference Data

| Technique | Key Peaks/Shifts | Significance |

|---|---|---|

| ¹H NMR | δ 7.2 (d, J=8.5 Hz, H-3) | Confirms para-substitution |

| ¹⁹F NMR | δ -67.5 (s, CF₃) | Validates trifluoromethyl group |

| FTIR | 3450 cm⁻¹ (NH₂ stretch) | Indicates primary amine presence |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。